1-(2-Chloro-3-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Chloro-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Chloro-3-mercaptophenyl)propan-1-one typically involves the reaction of 2-chloro-3-mercaptophenyl derivatives with propanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(2-Chloro-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Chloro-3-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloro and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propanone moiety can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
1-(2-Chloro-3-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-Chloro-1-(2-chloro-3-mercaptophenyl)propan-2-one: This compound has an additional chloro group, which may alter its reactivity and applications.
1-(2-Chloro-3-mercaptophenyl)propan-2-one: This is a positional isomer with the chloro and mercapto groups in different positions, affecting its chemical properties and uses
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(2-chloro-3-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClOS/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2H2,1H3 |
InChI Key |
YDYAGVZXCRJGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)S)Cl |
Origin of Product |
United States |
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